![molecular formula C13H12Cl2O B8039801 3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)
3,4-Dichlorospiro[chromene-2,1'-cyclopentane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a chromene ring is fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorospiro[chromene-2,1’-cyclopentane] typically involves a multi-step process. One common method is the cycloaddition reaction between a chromene derivative and a cyclopentane derivative under specific conditions. For instance, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be used to efficiently access spirocyclic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3,4-Dichlorospiro[chromene-2,1’-cyclopentane] involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Spiroindole: A spirocyclic compound with an indole ring fused to a cyclopentane ring.
Spirooxindole: A spirocyclic compound with an oxindole ring fused to a cyclopentane ring.
Uniqueness
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] is unique due to the presence of chlorine atoms at the 3 and 4 positions of the chromene ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other spirocyclic compounds .
特性
IUPAC Name |
3,4-dichlorospiro[chromene-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O/c14-11-9-5-1-2-6-10(9)16-13(12(11)15)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLNIVSSOGGEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=C(C3=CC=CC=C3O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
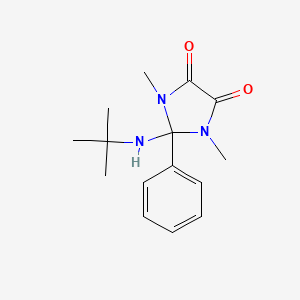
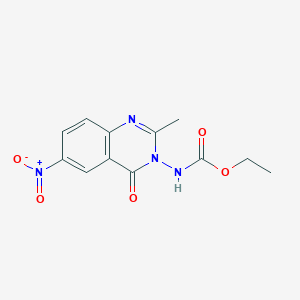
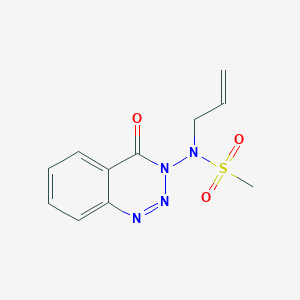
![methyl N-[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]carbamate](/img/structure/B8039749.png)
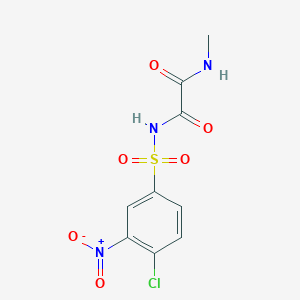
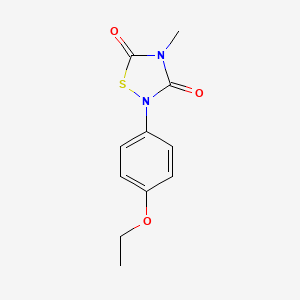
![2-methyl-N-[3-(methylsulfonylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B8039774.png)
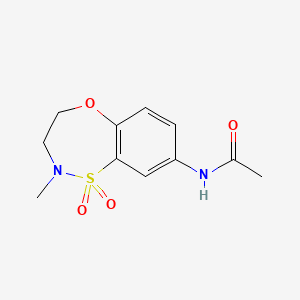
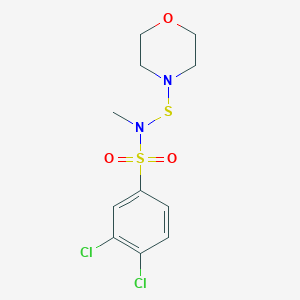
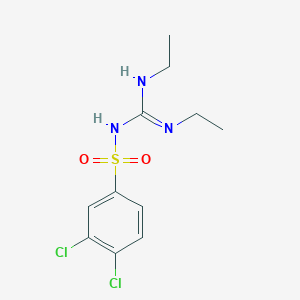
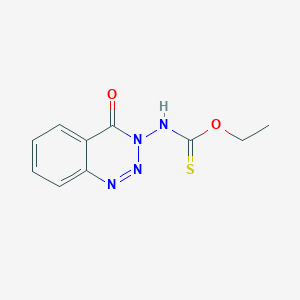
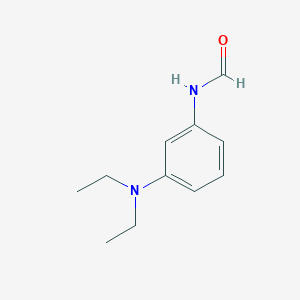
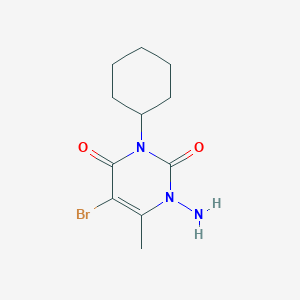
![2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8039815.png)
